3-(Benzyloxy)-4-methylphenylboronic acid
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Overview
Description
3-(Benzyloxy)-4-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen and a hydroxyl group This particular compound features a benzyloxy group and a methyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-methylphenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using various methods, such as the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Functional Group Modification: The benzyloxy and methyl groups are introduced through appropriate functional group transformations, such as alkylation or etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The benzyloxy and methyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2 with a metal catalyst) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(Benzyloxy)-4-methylphenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through coupling reactions.
Biology: The compound can be employed in the development of boron-containing biomolecules for biological studies.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-methylphenylboronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of stable complexes. These interactions are crucial in its applications in catalysis, drug design, and material science.
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxybenzoic acid: Similar in structure but lacks the boronic acid group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a benzyloxy group.
4-Methylphenylboronic acid: Similar but without the benzyloxy group.
Uniqueness
3-(Benzyloxy)-4-methylphenylboronic acid is unique due to the presence of both benzyloxy and methyl groups on the phenyl ring, combined with the boronic acid moiety. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
(4-methyl-3-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDWFMZIGIGFTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCC2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675337 |
Source
|
Record name | [3-(Benzyloxy)-4-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-31-3 |
Source
|
Record name | B-[4-Methyl-3-(phenylmethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Benzyloxy)-4-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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